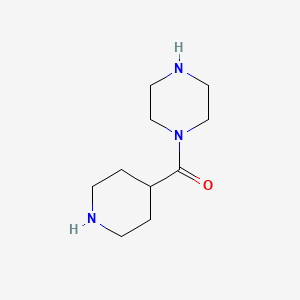

Piperazin-1-yl(piperidin-4-yl)methanone

Description

Contextualization as a Privileged Scaffold and Pharmacophore in Contemporary Drug Discovery Research

The concept of a privileged scaffold is central to understanding the utility of the Piperazin-1-yl(piperidin-4-yl)methanone core. Both the piperazine (B1678402) and piperidine (B6355638) rings are independently recognized as privileged structures in medicinal chemistry. nih.govarizona.edu The piperazine ring is a common feature in numerous drugs across various therapeutic areas, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. nih.gov Similarly, piperidine scaffolds are fundamental components in over 70 commercially available drugs, highlighting their significance. arizona.edu

The phenyl(piperidin-4-yl)methanone (B1296144) fragment, which is structurally analogous to the core of the subject compound, is also considered a privileged structure. nih.gov This framework is noted for its metabolic stability and is sometimes used as a bioisostere for the piperazine ring. nih.gov The combination of these two well-established heterocyclic systems into a single molecule, this compound, creates a versatile pharmacophore. This pharmacophore can be readily modified at multiple positions to optimize interactions with specific biological targets, making it a highly attractive starting point for drug design campaigns. nih.gov The piperazine group, in particular, is often incorporated into molecules to enhance properties like aqueous solubility and to serve as a linker between different parts of a drug scaffold. researchgate.net

Historical Perspective of Piperazine and Piperidine Moieties in Chemical Biology and Ligand Design

The constituent heterocycles of this compound have a rich history in chemistry and pharmacology. Piperidine was first isolated in 1848 by the German chemist Carl Ludwig Reichenbach from pepper oil, and its name is derived from the Latin word for pepper, "piper". biosynce.com The piperidine structural motif is present in a wide array of natural alkaloids, including piperine (B192125) (the compound responsible for the pungency of black pepper) and the fire ant toxin solenopsin. wikipedia.orgijnrd.org

Piperazine was initially introduced to medicine not as a therapeutic agent itself, but as a solvent for uric acid. chemeurope.com Its potential as a drug was realized in 1953 when it was introduced as an anthelmintic agent for treating roundworm and pinworm infections. chemeurope.comdrugbank.com The mechanism of action for its anthelmintic properties involves paralyzing the parasites by acting as a GABA receptor agonist, which allows the host to expel them. drugbank.comwikipedia.org The name "piperazine" was coined due to its chemical similarity to piperidine. chemeurope.comwikipedia.org

The historical success and diverse biological activities of both piperidine and piperazine derivatives have cemented their roles as crucial building blocks in ligand design. arizona.eduencyclopedia.pub

Rationale for Comprehensive Academic Investigation of Analogues and Derivatives

The unique combination of two privileged heterocyclic rings makes this compound and its analogues fertile ground for medicinal chemistry research. The rationale for their extensive investigation stems from their potential in both multi-target and structure-based drug design.

The development of ligands that can modulate multiple biological targets simultaneously is a growing strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for this approach. Its constituent rings can be functionalized to interact with different binding sites on one or more targets.

For instance, research into related piperidine-based structures has yielded compounds designed as multi-target ligands. A study on 4-oxypiperidine ethers demonstrated their ability to act as ligands for both histamine (B1213489) H3 receptors and cholinesterases, two important targets in Alzheimer's disease research. nih.gov The principle of molecular hybridization, where known pharmacophoric fragments are combined into a single molecule, is exemplified by the design of compounds integrating quinoline (B57606) and piperazine moieties to create hybrid molecules with enhanced anticancer activity. unipa.it This strategy leverages the distinct properties of each fragment to achieve a synergistic therapeutic effect, a principle directly applicable to derivatives of this compound.

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize ligands. The this compound scaffold has proven to be a valuable template in such initiatives. Computational methods, including virtual screening and molecular docking, have been successfully employed to identify and optimize derivatives of this scaffold.

A notable example involved a computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurodegenerative diseases and cancer. researchgate.net This study used a virtual screening protocol followed by molecular modeling to guide the optimization of hit compounds. researchgate.net Similarly, a screening of piperidine/piperazine-based compounds, aided by molecular docking and dynamic simulations, led to the discovery of a potent agonist for the sigma-1 receptor, a target for various central nervous system disorders. nih.gov These examples highlight how the defined and conformationally constrained nature of the piperazine and piperidine rings within the scaffold facilitates in silico modeling and the rational design of potent and selective inhibitors. unipa.itrsc.org

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h9,11-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBFHRAQVDYHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Piperazin-1-yl(piperidin-4-yl)methanone and its Structural Analogues

The construction of the this compound framework is typically achieved through well-established amide bond formation reactions, often employing protecting group strategies to ensure regioselectivity.

Multi-Step Synthesis Approaches and Reaction Mechanisms

The most common and logical synthetic route to this compound involves the coupling of a piperidine-4-carboxylic acid derivative with a piperazine (B1678402) derivative. A crucial aspect of this synthesis is the use of a protecting group on one of the piperazine nitrogens to prevent undesired side reactions, such as di-acylation. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

A representative multi-step synthesis is as follows:

Amide Coupling: The synthesis commences with the coupling of piperidine-4-carboxylic acid with mono-Boc-protected piperazine. This reaction is typically facilitated by a peptide coupling agent. A common and efficient method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free secondary amine of the Boc-piperazine.

Deprotection: Following the successful formation of the amide bond, the Boc protecting group on the piperazine nitrogen is removed. This is typically achieved by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an appropriate solvent. mdpi.com This step yields the desired this compound as a salt, which can be neutralized to obtain the free base.

An alternative approach involves the use of piperidine-4-carbonyl chloride as a more reactive starting material, which can directly acylate Boc-piperazine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1. Coupling | Piperidine-4-carboxylic acid, Boc-piperazine, EDC, HOBt, DIPEA, THF, 0 °C to RT, 6h | tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | ~91% | mdpi.com |

| 2. Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), RT, 6h | This compound | ~75% | mdpi.com |

Table 1: Representative multi-step synthesis of a piperazin-1-yl-methanone derivative.

Convergent and Divergent Synthetic Strategies for Functionalization

The this compound scaffold is well-suited for both convergent and divergent synthetic strategies to generate libraries of analogues for medicinal chemistry exploration.

Convergent Synthesis: This approach involves the synthesis of various functionalized piperidine-4-carboxylic acids and substituted piperazines separately. These fragments are then "converged" in a final coupling step to produce a diverse set of final compounds. For instance, different substituents can be introduced on the piperidine (B6355638) ring or the piperazine ring of the starting materials prior to the key amide bond formation. This allows for rapid access to a wide range of analogues with modifications at multiple positions.

Divergent Synthesis: In a divergent approach, a common core intermediate, such as Boc-protected this compound, is synthesized on a larger scale. This central scaffold is then subjected to a variety of reactions to introduce diversity. For example, the free piperidine nitrogen can be functionalized through alkylation or acylation reactions. Subsequently, after the deprotection of the piperazine nitrogen, this position can be further modified, leading to a library of compounds from a single precursor. This strategy is particularly efficient for exploring the structure-activity relationship of substituents at specific positions on the heterocyclic rings.

Application of Green Chemistry Principles in Synthesis Optimization

While specific literature on the green synthesis of this compound is limited, the principles of green chemistry can be applied to its synthesis by considering greener alternatives for solvents, catalysts, and reaction conditions. For instance, recent advancements in the synthesis of piperidine and piperazine heterocycles have explored the use of photoredox catalysis, which can offer milder and more sustainable reaction conditions compared to traditional methods. mdpi.comorganic-chemistry.org The use of deep eutectic solvents (DES) has been reported for the synthesis of piperidin-4-one derivatives, which are potential precursors to the piperidine-4-carboxylic acid starting material. nih.gov Such solvents are often biodegradable, have low toxicity, and can be recycled, making them an environmentally benign alternative to volatile organic solvents. Furthermore, optimizing reaction conditions to reduce reaction times, minimize the use of excess reagents, and simplify purification procedures are all key aspects of green chemistry that can be applied to the synthesis of this compound.

Functional Group Interconversions and Derivatization Strategies

The presence of two secondary amine functionalities and a carbonyl group in this compound provides multiple handles for chemical modification and the generation of diverse derivatives.

N-Alkylation and Acylation Reactions of Piperazine and Piperidine Nitrogen Atoms

Both the piperidine and piperazine nitrogen atoms are nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: The secondary amines can be alkylated using various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate or triethylamine in a suitable solvent like DMF or acetonitrile. researchgate.net Reductive amination is another powerful method for N-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing a wide range of substituents. nih.gov It is important to note that the relative reactivity of the two nitrogen atoms can be influenced by steric and electronic factors, and selective functionalization may require the use of protecting groups.

N-Acylation: The nitrogen atoms can be acylated using acid chlorides or acid anhydrides in the presence of a base to form amides. rsc.orgsemanticscholar.org Coupling reactions with carboxylic acids, using standard coupling agents like HATU or HBTU, are also commonly employed to introduce a diverse array of acyl groups. researchgate.netnih.gov These reactions are fundamental for building more complex molecules based on the this compound core.

| Reaction Type | Reagents | Functionalized Position | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Piperidine-N or Piperazine-N | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Piperidine-N or Piperazine-N | nih.gov |

| N-Acylation | Acid chloride, Et₃N, DCM | Piperidine-N or Piperazine-N | rsc.orgsemanticscholar.org |

| Amide Coupling | Carboxylic acid, HATU, DIPEA | Piperidine-N or Piperazine-N | researchgate.net |

Table 2: Common N-Functionalization Reactions.

Modifications at the Carbonyl Group and Peripheral Substituents

The carbonyl group of the central amide linkage can also be a site for chemical modification, although this is less common than N-functionalization. Reduction of the amide carbonyl to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LAH) would transform the core structure into a 1,4-disubstituted piperazine with a piperidin-4-ylmethyl substituent. This transformation would significantly alter the shape and electronic properties of the molecule.

Derivatization of peripheral substituents would typically be carried out in the context of a divergent synthesis strategy. If the piperidine or piperazine rings bear functional groups (e.g., esters, halides, or nitro groups) introduced in the initial starting materials, these can be further manipulated. For example, an ester group could be hydrolyzed to a carboxylic acid and then coupled to form a new amide, or a nitro group could be reduced to an amine, which could then be acylated or alkylated. These modifications allow for a thorough exploration of the chemical space around the core scaffold.

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral piperidine derivatives can be achieved through various methods, which can then be applied to the synthesis of chiral analogs of the target compound. One common strategy is the use of chiral auxiliaries. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating carbohydrate auxiliary in the synthesis of 2-substituted dehydropiperidinones, which are precursors to chiral piperidines. A domino Mannich–Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines yields N-arabinosyl dehydropiperidinones with high diastereoselectivity researchgate.net. These intermediates can be further modified to introduce the desired C4-substituent and then coupled with piperazine.

Another approach involves the asymmetric hydrogenation of pyridine (B92270) derivatives. Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, providing a route to chiral piperidines nih.gov. Additionally, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines with partially fluorinated groups under mild conditions mdpi.com.

Furthermore, desymmetrization of meso-compounds offers an elegant pathway to chiral piperidines. The selective formation of a lactam from a desymmetrized starting material can produce a chiral piperidine precursor mdpi.com. Reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, is another method that allows for the control of stereochemistry which is retained during the cyclization process mdpi.com.

These stereoselective methods provide access to enantiomerically enriched piperidine-4-carboxylic acid derivatives, which are key building blocks for the synthesis of chiral this compound analogs. The subsequent amide coupling with piperazine would then yield the desired chiral product.

Catalytic Approaches in Compound Synthesis

Catalytic methods for the formation of the amide bond in this compound offer greener and more efficient alternatives to traditional stoichiometric coupling reagents. Research in this area focuses on the direct amidation of carboxylic acids or their esters with amines.

Boronic acid-based catalysts have emerged as effective promoters for direct amidation reactions. These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The only byproduct in these reactions is water, making them highly atom-economical catalyticamidation.infomdpi.com. For instance, ortho-substituted phenylboronic acids have shown good catalytic activity in the amidation of various carboxylic acids with amines researchgate.net. The proposed mechanism involves the formation of a reactive acylboronate species.

Transition metal catalysts also play a significant role in modern amide synthesis. Palladium-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazines under aerobic conditions, which could be adapted for the coupling of piperazine with a suitable piperidine precursor mdpi.com. Zirconocene dichloride (Cp₂ZrCl₂) has been reported to catalyze the direct amidation of carboxylic esters with primary and secondary amines, offering good to excellent yields with retention of configuration for chiral substrates ucl.ac.uk.

The use of enzymatic catalysis, or biocatalysis, is another promising green approach. Lipases, in particular, have been investigated for their ability to catalyze amide bond formation in aqueous solutions from a wide range of esters and amines, with high yields and space-time yields dntb.gov.ua.

Table 1: Overview of Catalytic Approaches for Amide Bond Formation

| Catalyst Type | Example Catalyst | Reactants | Key Advantages |

|---|---|---|---|

| Organocatalyst | Phenylboronic Acid | Carboxylic Acid + Amine | Atom economical, mild conditions. |

| Transition Metal | Zirconocene Dichloride | Carboxylic Ester + Amine | High yields, retention of stereochemistry. |

| Transition Metal | Palladium Complexes | Aryl Halide + Piperazine | Efficient for arylpiperazine synthesis. |

| Biocatalyst | Lipase (B570770) | Ester + Amine | Green (aqueous media), high selectivity. |

Flow Chemistry and Automated Synthesis Applications

The application of flow chemistry and automated synthesis to the production of this compound and its analogs offers significant advantages in terms of safety, scalability, and efficiency.

Flow chemistry, the continuous processing of chemical reactions in a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This control can lead to higher yields, improved purity, and safer handling of hazardous reagents mdpi.com. For amide bond formation, flow reactors can be used to rapidly screen reaction conditions and optimize the synthesis. For example, the automated flow preparation of pyrazine-2-carboxamide, a related heterocyclic amide, has been demonstrated using a multi-step flow process sigmaaldrich.com. This approach could be adapted for the synthesis of the target compound, potentially integrating the amide coupling and subsequent purification steps.

The synthesis of amides under flow conditions has been achieved using various activation methods. For instance, the use of triphosgene (B27547) as an activator for carboxylic acids in a flow system allows for the rapid formation of acid chlorides, which then react with amines. The short residence time in the flow reactor can suppress side reactions like racemization researchgate.net. Another approach involves the use of packed-bed reactors containing a solid-supported catalyst, enabling continuous production and easy separation of the product from the catalyst.

Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and development of new analogs. These systems can perform multi-step syntheses, purifications, and analyses in a fully automated fashion, enabling the rapid generation of libraries of compounds for screening. The synthesis of PROTACs, which often contain piperazine and piperidine moieties, has benefited from such automated approaches, including photoredox methodologies in flow reactors researchgate.net.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Definitive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Piperazin-1-yl(piperidin-4-yl)methanone in solution. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be accurately predicted based on extensive studies of related N-acyl piperazine (B1678402) and piperidine (B6355638) derivatives. rsc.orglew.romdpi.com

1D (¹H and ¹³C) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperazine and piperidine rings. The piperidine protons adjacent to the nitrogen (positions 2 and 6) and the proton at position 4 would appear as multiplets, with the latter being significantly deshielded due to the adjacent carbonyl group. The piperazine protons would present as two sets of signals, corresponding to those adjacent to the amide nitrogen and those adjacent to the secondary amine. The N-H proton of the piperazine ring would likely appear as a broad singlet.

The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon in the typical amide region (~170 ppm). The carbons of the piperidine and piperazine rings would appear in the aliphatic region, with their specific chemical shifts influenced by their proximity to the nitrogen atoms and the carbonyl group.

A key feature in the NMR spectra of N-acyl piperazines is the effect of conformational dynamics. rsc.orgresearchgate.net At room temperature, the rotation around the C(O)-N(piperazine) amide bond is restricted due to its partial double-bond character. This, combined with the chair-to-chair interconversion of the piperazine ring, leads to the presence of multiple conformers in equilibrium. This dynamic exchange often results in broadened NMR signals. rsc.orgresearchgate.net Temperature-dependent NMR studies on analogous compounds have been used to calculate the energy barriers for these processes. rsc.orgresearchgate.netresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Piperidine C2, C6 (axial) | 1.2 - 1.4 | ~43-46 | Protons axial to the ring. |

| Piperidine C2, C6 (eq) | 1.8 - 2.0 | ~43-46 | Protons equatorial to the ring. |

| Piperidine C3, C5 (axial) | 1.6 - 1.8 | ~28-31 | |

| Piperidine C3, C5 (eq) | 2.9 - 3.1 | ~28-31 | |

| Piperidine C4 | 2.7 - 2.9 | ~40-43 | Deshielded by adjacent C=O group. |

| Piperazine C2', C6' | 3.4 - 3.7 (broad) | ~42-45 | Adjacent to amide nitrogen; signals may be broad due to restricted rotation. |

| Piperazine C3', C5' | 2.8 - 3.0 (broad) | ~45-47 | Adjacent to secondary amine; signals may be broad due to ring inversion. |

| Piperazine NH | 1.5 - 2.5 (broad) | - | Chemical shift is solvent-dependent. |

| Carbonyl C=O | - | ~170-172 | Typical chemical shift for a tertiary amide carbonyl. |

2D (COSY, HMQC, HMBC) Methods: To unambiguously assign these resonances, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly map the connectivity of protons within the piperidine ring (H4 with H3/H5, H3/H5 with H2/H6) and within the piperazine ring (geminal and vicinal couplings).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon resonance based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing connectivity across quaternary carbons and heteroatoms. Key correlations would include the link between the piperidine protons at C4, C3, and C5 to the carbonyl carbon (C=O), and the correlation of the piperazine protons at C2' and C6' to the same carbonyl carbon. This would confirm the piperazine-carbonyl-piperidine linkage.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unequivocal determination of the elemental formula. For this compound (C₁₀H₁₉N₃O), the expected exact mass is 197.1528. HRMS would confirm this composition with high accuracy (typically <5 ppm error).

Tandem mass spectrometry (MS/MS) reveals the characteristic fragmentation pattern, which is critical for structural confirmation. The fragmentation of this molecule would be governed by the cleavage of the amide bond, α-cleavage adjacent to the carbonyl group, and the ring-opening of the piperazine and piperidine moieties. researchgate.netlibretexts.orgmiamioh.edu

Predicted key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the piperidine ring is a primary fragmentation route for ketones, leading to a piperazinyl-carbonyl fragment ion.

Ring Fragmentation: Both the piperazine and piperidine rings can undergo characteristic fragmentation, typically involving the loss of ethylene (B1197577) or related fragments. Cleavage of the C-N bonds within the piperazine ring is a common pathway observed in related psychoactive substances. researchgate.net

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (Predicted) | Formula | Description of Fragment |

| 198.1601 | [C₁₀H₂₀N₃O]⁺ | Protonated molecular ion [M+H]⁺ |

| 113.0715 | [C₅H₉N₂O]⁺ | Acylium ion formed by cleavage of the C4-C(O) bond of the piperidine ring. |

| 99.0817 | [C₅H₁₁N₂]⁺ | Piperazine ring fragment resulting from cleavage of the amide bond. |

| 85.0891 | [C₅H₁₁N]⁺ | Piperidine ring fragment following cleavage. |

| 70.0657 | [C₄H₈N]⁺ | Common fragment from the breakdown of the piperazine or piperidine ring. researchgate.net |

| 56.0500 | [C₃H₆N]⁺ | Further fragmentation of the heterocyclic rings. researchgate.net |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the functional groups present in the molecule. niscpr.res.indergipark.org.trscispace.com The spectra provide a unique "fingerprint" based on the vibrational modes of the chemical bonds.

Amide C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically between 1630 and 1660 cm⁻¹, which is characteristic of a tertiary amide. This band is a key diagnostic feature. mdpi.com

N-H Stretch: The secondary amine in the piperazine ring will exhibit an N-H stretching vibration, typically in the region of 3100-3400 cm⁻¹. dergipark.org.trscispace.com

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups of both rings will appear as strong bands in the 2800-3000 cm⁻¹ region. niscpr.res.in

C-N Stretch: C-N stretching vibrations for the amines and amide will be present in the fingerprint region (1000-1350 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the C-C skeletal modes of the rings.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Amide (tertiary) | C=O Stretch | 1630 - 1660 | 1630 - 1660 | Strong |

| Amine (secondary) | N-H Stretch | 3100 - 3400 | 3100 - 3400 | Medium |

| Amine (secondary) | N-H Bend | 1550 - 1650 | Weak/Absent | Medium |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| Amine/Amide | C-N Stretch | 1000 - 1350 | Variable | Medium |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While a specific crystal structure of this compound is not publicly available, its solid-state conformation can be reliably inferred from X-ray diffraction studies of its constituent rings and closely related N-acyl piperazine derivatives. researchgate.neted.ac.uk

Single-crystal X-ray diffraction would provide the most definitive information on molecular geometry. It is expected that both the piperazine and piperidine rings would adopt a stable chair conformation. ed.ac.ukresearchgate.netresearchgate.net Crystallographic data for other N-benzoylpiperazines confirm the chair conformation of the piperazine ring and the planarity of the amide group due to delocalization of the nitrogen lone pair into the carbonyl. researchgate.net

Key structural parameters that would be determined include:

Bond Lengths: The C=O bond would be ~1.23 Å, and the C(O)-N amide bond would be shorter (~1.35 Å) than a typical C-N single bond, confirming its partial double-bond character.

Bond Angles: The geometry around the amide nitrogen would be nearly trigonal planar.

Torsion Angles: These would define the precise chair conformations of the rings and the relative orientation of the two rings connected by the ketone bridge.

Intermolecular Interactions: In the solid state, it is highly probable that molecules would be linked by intermolecular hydrogen bonds involving the N-H group of the piperazine ring acting as a hydrogen bond donor and the carbonyl oxygen or the tertiary piperidine nitrogen acting as an acceptor. ed.ac.uk

Conformational Dynamics and Solution-State Analysis

The conformational flexibility of this compound in solution is a critical aspect of its character. The molecule is not static but exists as an equilibrium of multiple conformers. The two main dynamic processes are the restricted rotation about the amide bond and the chair-chair ring inversion of the heterocyclic rings. rsc.orgnih.gov

Amide Bond Rotation: The C(O)-N bond of the amide has significant double-bond character, creating a substantial energy barrier to rotation. This leads to the existence of rotamers (rotational isomers). For N-acylated piperazines, this dynamic process is slow on the NMR timescale at room temperature, often resulting in separate or broadened signals for the protons on either side of the piperazine ring. rsc.orgresearchgate.net Studies on N-benzoylpiperazines have calculated the activation energy (ΔG‡) for this rotation to be in the range of 60-80 kJ/mol. rsc.orgresearchgate.net

Ring Inversion: Both the piperazine and piperidine rings undergo rapid chair-to-chair interconversion. For the piperazine ring in mono-N-substituted derivatives, this inversion can also be slow enough on the NMR timescale to be observed, especially at lower temperatures. rsc.org This process also has a distinct energy barrier that can be calculated from coalescence temperatures in variable-temperature NMR experiments. researchgate.netresearchgate.net

These conformational equilibria mean that the molecule does not have a single shape in solution but rather a population of interconverting structures, a factor that is crucial for understanding its interactions in a biological context.

Chiroptical Properties and Stereochemical Assignments (if applicable)

Chiroptical properties, such as optical rotation and circular dichroism, are exhibited only by chiral molecules. This compound, in its unsubstituted form, is an achiral molecule. It possesses a plane of symmetry that bisects the carbonyl group and passes through the two nitrogen atoms of the piperazine ring and the nitrogen and C4 carbon of the piperidine ring.

As the molecule lacks any stereocenters or elements of planar or axial chirality, it cannot rotate plane-polarized light and is optically inactive. Therefore, the analysis of chiroptical properties is not applicable to this compound.

Theoretical and Computational Chemistry of Piperazin 1 Yl Piperidin 4 Yl Methanone

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to predict the geometry, electronic properties, and reactivity of molecules. These methods are fundamental in understanding the intrinsic characteristics of the Piperazin-1-yl(piperidin-4-yl)methanone scaffold and its analogues.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of molecules are central to their chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity.

For derivatives of the this compound scaffold, DFT calculations have been employed to determine these frontier molecular orbitals. For instance, in a study of piperazinyl-methyl-3(2H)pyridazinone derivatives, the geometry of a lead compound was optimized using the B3LYP functional with DFT. researchgate.net Such calculations provide insights into how structural modifications influence the electronic distribution and, consequently, the reactivity of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity, which can be a desirable trait in the design of bioactive molecules.

Reactivity Prediction and Reaction Mechanism Studies

DFT calculations are instrumental in predicting the reactive sites of a molecule. By mapping the molecular electrostatic potential (MEP), regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This information is crucial for understanding how a molecule will interact with other chemical species and for predicting the course of chemical reactions. For the this compound scaffold, such analyses can guide the synthesis of new derivatives by highlighting the most probable sites for chemical modification.

Spectroscopic Property Prediction (e.g., theoretical UV-Vis, NMR chemical shifts)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For derivatives of piperazine (B1678402) and piperidine (B6355638), methods like DFT have been used to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts. For example, in studies of related heterocyclic compounds, the calculated spectra have shown excellent agreement with experimental findings, aiding in the structural elucidation of new molecules.

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling techniques provide a window into the three-dimensional world of molecules, allowing for the exploration of their shapes, flexibility, and interactions with biological macromolecules.

Molecular Mechanics and Dynamics Simulations

The this compound scaffold possesses considerable conformational flexibility due to the piperazine and piperidine rings. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore the conformational landscape of such molecules. MD simulations, in particular, can reveal how the molecule behaves over time, providing insights into the stability of different conformations and the transitions between them. In a study on piperidine/piperazine-based compounds as sigma receptor 1 (S1R) ligands, MD simulations were used to understand the crucial interactions between the ligand and the receptor, highlighting the stability of the binding pose. nih.govnih.gov

Ligand-Protein Docking Studies with Biological Targets (e.g., receptors, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is a cornerstone of modern drug discovery. The this compound scaffold is a versatile pharmacophore that has been incorporated into ligands targeting a variety of biological targets.

Derivatives of this scaffold have been investigated as potential therapeutic agents for a range of conditions. For example, some have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in pain and inflammation. Others have shown potential as antagonists for serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of central nervous system disorders.

Several studies have utilized molecular docking to elucidate the binding modes of piperazine-methanone derivatives:

Tubulin Inhibition: In a study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, molecular modeling suggested that a lead compound binds to the colchicine (B1669291) binding site of tubulin, a key protein involved in cell division. rsc.org This interaction was proposed to be responsible for the observed cytotoxic activity against cancer cell lines. rsc.org

Receptor Tyrosine Kinase Inhibition: Piperazinyl-methyl-3(2H)pyridazinone derivatives have been docked into the ATP-binding sites of EGFR and VEGFR-2, two receptor tyrosine kinases that are important targets in cancer therapy. researchgate.net

Sigma Receptor Agonism: A potent and selective sigma 1 receptor (S1R) agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified through a screening campaign, and its binding mode was investigated using docking and MD simulations. nih.govnih.gov These computational studies provided a rationale for its high affinity and agonistic activity. nih.govnih.gov

The following table summarizes the findings from various docking studies on derivatives of the this compound scaffold:

| Derivative Class | Biological Target | Key Findings from Docking Studies |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | Tubulin | The lead compound was found to bind to the colchicine binding site. rsc.org |

| Piperazinyl-methyl-3(2H)pyridazinone derivatives | EGFR and VEGFR-2 | Compounds were docked into the ATP-binding sites of these receptor tyrosine kinases. researchgate.net |

| Piperidine/piperazine-based ethanone (B97240) derivatives | Sigma 1 Receptor (S1R) | The lead agonist was shown to have key interactions within the S1R binding pocket. nih.govnih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are essential computational strategies for discovering and optimizing new drug candidates when the three-dimensional structure of the biological target is unknown or ambiguous. These methods rely on the principle that molecules with similar structures or spatial arrangements of key chemical features are likely to exhibit similar biological activities. For scaffolds such as this compound, these techniques are instrumental in rationalizing structure-activity relationships (SAR) and guiding the development of new, more potent, and selective analogs.

A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For piperazine and piperidine-containing compounds, these models often highlight several key features. Studies on sigma-1 (σ1) receptor ligands, which frequently incorporate these heterocyclic rings, have led to well-defined pharmacophore models. nih.govfrontiersin.org A widely accepted model for σ1 ligands includes a central basic nitrogen atom, which is readily provided by the piperidine moiety, acting as a positive ionizable feature. nih.gov This core is typically flanked by two hydrophobic regions, which can be occupied by various substituents to enhance binding affinity. nih.gov

In the context of the this compound scaffold, the piperidine nitrogen provides the crucial positive ionizable center for interacting with acidic residues like glutamic acid in a receptor's binding site. nih.gov The piperazine ring and any appended groups can then be tailored to fit into adjacent hydrophobic pockets.

Table 1: Key Pharmacophoric Features for Piperazine/Piperidine Scaffolds

| Pharmacophoric Feature | Description | Structural Origin in Scaffold | Reference |

|---|---|---|---|

| Positive Ionizable (PI) Center | A basic nitrogen atom capable of forming ionic interactions. | Piperidine Nitrogen | nih.govfrontiersin.org |

| Hydrophobic Group 1 (HYD1) | A non-polar region that interacts with hydrophobic pockets in the target protein. | Substituents on the piperazine ring. | nih.govfrontiersin.org |

| Hydrophobic Group 2 (HYD2) | A second non-polar region providing additional hydrophobic interactions. | Substituents on the piperidine ring or linked to the carbonyl group. | nih.gov |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., oxygen) capable of accepting a hydrogen bond. | Carbonyl Oxygen | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are powerful predictive tools in drug discovery, allowing for the estimation of a new compound's activity before it is synthesized, thereby saving time and resources. mdpi.com For classes of compounds built around the this compound core, QSAR has been effectively used to predict various biological properties.

QSAR models are developed by calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, topological, and geometrical properties. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a predictive model. semanticscholar.org

For example, a QSAR study on piperazine derivatives as inhibitors of the mTORC1 protein, a key target in cancer therapy, revealed that their inhibitory activity was significantly correlated with six specific molecular descriptors. mdpi.com These findings indicate that a balance of electronic properties (ELUMO, electrophilicity), steric factors (molar refractivity, refractive index), and properties related to solubility and membrane permeability (Log S, PSA) is crucial for potent mTORC1 inhibition. mdpi.com Similarly, another QSAR study on aryl-piperazine derivatives with antimalarial activity identified different sets of descriptors that correlate with potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net

The insights gained from such QSAR models are invaluable for designing new this compound analogs. By optimizing the identified descriptors—for instance, by modifying substituents to alter the molecule's polar surface area or electronic character—researchers can rationally design compounds with enhanced biological activity.

Table 2: Significant Molecular Descriptors in QSAR Models for Piperazine Derivatives

| Descriptor | Property Represented | Therapeutic Target Application | Reference |

|---|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electronic) | mTORC1 Inhibition | mdpi.com |

| Molar Refractivity (MR) | Molar volume and polarizability (Steric/Physicochemical) | mTORC1 Inhibition | mdpi.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (Membrane Permeability) | mTORC1 Inhibition, Blood-Brain Barrier Penetration | mdpi.comnih.gov |

| Aqueous Solubility (Log S) | Water solubility (Pharmacokinetic) | mTORC1 Inhibition | mdpi.com |

| Electrophilicity Index (ω) | Global electronic property | mTORC1 Inhibition | mdpi.com |

| Steric and Electrostatic Fields | 3D spatial properties (CoMFA/CoMSIA) | Antihistamine/Antibradykinin Activity | nih.govresearchgate.net |

Cheminformatics and Data Mining for Analog Development

Cheminformatics and data mining are powerful computational disciplines that leverage vast chemical and biological datasets to accelerate drug discovery. For the development of analogs based on the this compound scaffold, these techniques are employed to identify novel, promising compounds from virtual libraries and to extract actionable insights from existing research.

A core technique in cheminformatics is virtual screening, which involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This can be done using either ligand-based or structure-based methods. For instance, a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (MAGL) was identified through a virtual screening protocol that used a fingerprint-driven consensus docking approach. nih.gov This method uses 2D fingerprints to select molecules similar to known inhibitors before performing more computationally intensive 3D docking, increasing efficiency.

Data mining of scientific literature and patent databases is another crucial activity. It helps in building a comprehensive understanding of the structure-activity relationships for the piperazine scaffold. researchgate.net By analyzing hundreds of reported piperazine derivatives, researchers can identify which structural modifications lead to desired pharmacological effects, such as anticancer, antimicrobial, or antipsychotic activities. nih.govresearchgate.net This knowledge guides the design of new analogs by highlighting tolerated and required substitutions on the piperazine and piperidine rings.

Web-based tools and platforms have further democratized these approaches. Resources like SwissDrugDesign provide a suite of tools for virtual screening, including similarity searching (SwissSimilarity) and target prediction (SwissTargetPrediction), which can be used to explore the potential biological targets of novel this compound analogs or to find other scaffolds with similar predicted activities. mdpi.com These methods significantly accelerate the initial stages of drug discovery by prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Cheminformatics Approaches for Analog Development

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | Identification of MAGL inhibitors with a phenyl(piperazin-1-yl)methanone core. | nih.gov |

| Ligand-Based Virtual Screening (LBVS) | Screening based on similarity to known active compounds (e.g., 2D fingerprint or 3D shape similarity). | Identifying new potential uses for known scaffolds. | mdpi.com |

| Structure-Based Virtual Screening (SBVS) | Screening based on docking compounds into the 3D structure of a target protein. | Discovery of human acetylcholinesterase inhibitors. | nih.gov |

| Data Mining | Extraction of useful patterns and knowledge from large datasets (e.g., literature, patents). | Reviewing the wide spectrum of biological activities of piperazine derivatives to guide new designs. | researchgate.net |

| Reverse Screening/Target Prediction | Predicting the most likely biological targets for a given molecule. | Using tools like SwissTargetPrediction to hypothesize the mechanism of action for new compounds. | mdpi.com |

Pre Clinical Pharmacological and Biological Investigations in Vitro and Non Human in Vivo

In Vitro Cell-Based Mechanistic Assays

In vitro studies on derivatives of the piperazin-1-yl-methanone scaffold are crucial for elucidating their mechanisms of action at a cellular level. These assays help identify specific molecular targets and understand how these compounds affect cell health and proliferation pathways, such as apoptosis.

Cellular Target Engagement and Pathway Modulation

Derivatives incorporating the piperazin-1-yl-methanone core have been designed and shown to engage a variety of cellular targets, demonstrating the scaffold's versatility in drug design.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: Phenyl(piperazin-1-yl)methanone derivatives have been identified through computational screening as reversible inhibitors of monoacylglycerol lipase (MAGL). nih.govnih.govresearchgate.net MAGL is a significant therapeutic target in the fields of neurodegenerative diseases, cancer, and inflammation. Subsequent optimization led to a derivative with an IC₅₀ value of 6.1 µM for MAGL inhibition. nih.govnih.gov

Tubulin Polymerization Inhibition: A series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were found to target tubulin. rsc.org Molecular modeling studies suggest that the most active compound in this series binds to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. rsc.org

PARP Inhibition: Novel thiouracil amide compounds featuring a 1-(piperazin-1-yl)ethanone structure were developed as inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP1). nih.gov Certain derivatives were shown to inhibit the catalytic activity of PARP1, a key enzyme in DNA repair and a target in oncology. nih.gov

VEGFR-2 Tyrosine Kinase Inhibition: Derivatives combining a 4-(piperazin-1-yl)quinolin-2(1H)-one core with a thiazole (B1198619) moiety have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Two such compounds showed inhibitory activity comparable to the established drug sorafenib. nih.gov

Cannabinoid Receptor (CB1) Inverse Agonism: A benzhydryl piperazine (B1678402) analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone, was identified as a novel inverse agonist for the cannabinoid CB1 receptor, with a Ki value of 220 nM. nih.gov

Table 1: Cellular Targets of Piperazin-1-yl-Methanone Derivatives

| Derivative Class | Cellular Target | Key Finding | Citation |

|---|---|---|---|

| Phenyl(piperazin-1-yl)methanones | Monoacylglycerol Lipase (MAGL) | Identified as reversible inhibitors with lead compounds showing IC₅₀ = 6.1 µM. | nih.govnih.gov |

| (1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | Tubulin | Inhibits tubulin polymerization via the colchicine binding site. | rsc.org |

| Thiouracil Amide Piperazines | Poly (ADP-Ribose) Polymerase-1 (PARP1) | Inhibits the catalytic activity of PARP1. | nih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-ones | VEGFR-2 | Exhibits potent tyrosine kinase inhibition comparable to sorafenib. | nih.gov |

| Benzhydryl Piperazine Analogs | Cannabinoid Receptor 1 (CB1) | Acts as an inverse agonist with a Ki of 220 nM. | nih.gov |

Cellular Viability and Proliferation Studies

The engagement of cellular targets by piperazin-1-yl-methanone derivatives often translates into measurable effects on cell survival and growth, frequently through the induction of apoptosis.

Apoptosis via Tubulin Inhibition: The (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative, compound 10ec, induced apoptosis in BT-474 breast cancer cells. rsc.org Flow cytometry analysis confirmed this was achieved through cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Apoptosis via PARP and Caspase Activation: Thiouracil amide piperazine derivatives were shown to decrease cell viability in human breast cancer cells by enhancing the cleavage of PARP1 and increasing the activity of caspase 3/7, which are hallmark events of apoptosis. nih.gov

Apoptosis via VEGFR-2 Inhibition: Certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives were found to induce significant levels of both early and late apoptosis in cancer cell lines. nih.gov This pro-apoptotic activity was associated with an arrest of the cell cycle in the S phase. nih.gov

Apoptosis in Benign Prostatic Hyperplasia (BPH): A naftopidil-derived α1D/1A antagonist, HJZ-12, demonstrated significant induction of apoptosis in a human BPH cell line. nih.gov This effect on cell viability was found to be independent of its α1-adrenoceptor blocking activity, with further analysis suggesting the involvement of the anti-apoptotic gene Bmi-1. nih.gov

Table 2: Mechanistic Cellular Viability Findings for Piperazin-1-yl-Methanone Derivatives

| Derivative Class | Cell Line | Mechanism of Action | Citation |

|---|---|---|---|

| Triazolyl-piperazinyl-methanones | BT-474 Breast Cancer | Induces apoptosis via cell cycle arrest at sub-G1 and G2/M phases. | rsc.org |

| Thiouracil Amide Piperazines | MCF-7 Breast Cancer | Induces apoptosis via PARP1 cleavage and increased caspase 3/7 activity. | nih.gov |

| Quinolin-2(1H)-one Piperazines | T-47D Breast Cancer | Induces early and late apoptosis, with cell cycle arrest at S phase. | nih.gov |

| Naftopidil-derived Piperazines | BPH-1 | Induces apoptosis independent of α1-adrenoceptor antagonism, involving Bmi-1. | nih.gov |

In Vivo Pre-clinical Efficacy Studies in Animal Models

Select derivatives have been advanced to non-human in vivo models to confirm target engagement and establish mechanistic proof-of-concept.

Pharmacodynamic Profiling in Animal Models

Pharmacodynamic studies measure the physiological effects of a compound in a living organism.

In a rodent model, a derivative designed as a glycine (B1666218) transporter-1 (GlyT-1) inhibitor, which featured an N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide structure, successfully demonstrated in vivo activity by altering the levels of glycine in the cerebral spinal fluid (CSF). nih.gov

The piperazine derivative HJZ-12 was evaluated in a rat model of BPH. nih.gov In vivo, it showed a superior profile to the parent drug naftopidil (B1677906) by not only halting prostate proliferation but also shrinking prostate volume and inducing apoptosis within the prostate tissue. nih.gov

Assessment of Behavioral Phenotypes in Disease Models

While compounds targeting CNS-related proteins like the CB1 receptor and GlyT-1 have been developed, the available literature from the searches does not provide specific details on the assessment of behavioral phenotypes in animal models for derivatives of Piperazin-1-yl(piperidin-4-yl)methanone. nih.govnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Activity

SAR studies are essential for optimizing lead compounds by identifying which parts of a molecule are critical for its biological effects. The piperazine ring is noted for its utility in drug design, offering structural rigidity and improved physicochemical properties like water solubility and bioavailability. researchgate.net

Glycine Transporter-1 (GlyT-1) Inhibitors: For N-((piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1, the optimization of both the benzamide (B126) portion and the central cycloalkyl ring was critical in developing potent compounds with in vivo activity. nih.gov

Equilibrative Nucleoside Transporter (ENT) Inhibitors: In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogues, the presence and position of a halogen on the fluorophenyl group were determined to be essential for inhibitory activity against ENT1 and ENT2. polyu.edu.hk Furthermore, the nature of the aromatic system attached to the triazine ring dramatically influenced activity, underscoring its importance in binding. polyu.edu.hk

Monoacylglycerol Lipase (MAGL) Inhibitors: The development of phenyl(piperazin-1-yl)methanone derivatives as MAGL inhibitors was driven by computational modeling and structure-based optimization, leading to a potent, reversible inhibitor. nih.govnih.gov

Anti-Infective Agents: For a series of 4′-(piperazin-1-yl)benzanilides, the substitution on the distal nitrogen of the piperazine ring was a key determinant of activity. mdpi.com Removal of a protective N-Boc group diminished antiplasmodial activity but enhanced antibacterial effects, demonstrating how a single modification can switch the therapeutic profile. mdpi.com

Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings

| Target/Activity | Core Scaffold | Key SAR Finding | Citation |

|---|---|---|---|

| GlyT-1 Inhibition | N-((piperazin-1-yl)cycloalkyl)methyl)benzamide | Modifications to the benzamide and central cycloalkyl rings are crucial for potency. | nih.gov |

| ENT Inhibition | 4-((4-phenylpiperazin-1-yl)methyl)-1,3,5-triazine | Halogen substitution on the phenyl ring is essential; the nature of the larger aromatic system dictates activity. | polyu.edu.hk |

| Anti-Infective Activity | 4'-(Piperazin-1-yl)benzanilide | Substitution on the N4 position of the piperazine ring dictates the balance between antiplasmodial and antibacterial activity. | mdpi.com |

Identification of Key Pharmacophoric Elements

The fundamental structure of this compound consists of a piperazine ring linked to a piperidine (B6355638) ring through a methanone (B1245722) (carbonyl) bridge. This arrangement provides a key framework for interaction with biological targets. The nitrogen atoms within the piperazine and piperidine rings are crucial, often serving as hydrogen bond acceptors or as points for substitution to modulate the molecule's physicochemical properties and target affinity. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to this core structure can significantly influence biological activity and receptor selectivity. For instance, in the context of cannabinoid receptor type 1 (CB1) inverse agonists, the piperazine moiety is a critical component. nih.gov The acylation of a substituted piperazine, such as 1-(4,4′-difluorobenzhydryl)piperazine, has been shown to yield potent CB1 receptor ligands. nih.gov

In a different therapeutic area, research into histamine (B1213489) H3 receptor antagonists has highlighted the importance of the piperazine ring in maintaining high affinity. nih.govnih.gov Studies comparing piperazine and piperidine analogs demonstrated that the piperidine-containing counterparts generally exhibited slightly lower antagonistic activity. nih.gov This suggests that both nitrogen atoms in the piperazine ring are advantageous for optimal interaction with the H3 receptor. nih.gov

Furthermore, investigations into derivatives targeting the NLRP3 inflammasome have utilized the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, indicating the piperidin-4-yl moiety as a key pharmacophoric element for this target class. mdpi.com The versatility of the scaffold is further underscored by its use as a linker in Proteolysis Targeting Chimeras (PROTACs), where it facilitates the degradation of specific proteins.

The table below summarizes the key pharmacophoric elements and their roles based on different therapeutic targets.

| Pharmacophoric Element | Role in Biological Activity | Therapeutic Target Example |

| Piperazine Ring | Essential for high-affinity binding; serves as a key interaction point. nih.gov | Histamine H3 Receptor nih.govnih.gov |

| Piperidine Ring | Contributes to the core scaffold for receptor interaction. mdpi.com | NLRP3 Inflammasome mdpi.com |

| Methanone Bridge | Connects the piperazine and piperidine rings, providing structural integrity. | General Scaffold |

| Substituents on Piperazine Nitrogen | Modulates potency, selectivity, and physicochemical properties. nih.gov | Cannabinoid Receptor Type 1 (CB1) nih.gov |

Design of Targeted Analogs with Improved Potency or Selectivity

Building upon the understanding of key pharmacophoric elements, medicinal chemists have designed and synthesized numerous analogs of this compound to achieve improved potency and selectivity for specific biological targets.

For the development of novel anti-obesity agents, a series of benzhydryl piperazine analogs were synthesized and evaluated for their properties as CB1 receptor inverse agonists. nih.gov One such analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was found to bind to the CB1 receptor with a Ki value of 220 nM and exhibited greater selectivity over the cannabinoid receptor type 2. nih.gov

In the realm of oncology, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed as potential anticancer agents. rsc.org These compounds were screened for their in vitro cytotoxic activity against several cancer cell lines. Notably, compound 10ec emerged as a highly potent analog, displaying an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. rsc.org This analog was further shown to induce apoptosis and inhibit tubulin polymerization, with molecular modeling studies suggesting it binds to the colchicine binding site of tubulin. rsc.org

Another area of investigation has been the development of M2 muscarinic receptor antagonists. The design and synthesis of piperidinyl piperidine analogs led to the identification of compounds with over 100-fold selectivity for the M2 receptor compared to the M1 and M3 subtypes. nih.gov These selective antagonists demonstrated a pronounced enhancement of brain acetylcholine (B1216132) release in in vivo microdialysis studies in rats following oral administration. nih.gov

The table below presents data on selected targeted analogs, highlighting their improved potency and selectivity.

| Compound | Target | Key Modification | In Vitro Potency | Selectivity |

| LDK1229 | Cannabinoid Receptor Type 1 (CB1) nih.gov | Acylation with a cyclohexyl group and substitution with bis(4-fluorophenyl)methyl on the piperazine. nih.gov | Ki = 220 nM nih.gov | More selective for CB1 over CB2. nih.gov |

| 10ec | Tubulin rsc.org | Addition of a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) moiety. rsc.org | IC50 = 0.99 ± 0.01 μM (BT-474 cells) rsc.org | Targets the colchicine binding site. rsc.org |

| Piperidinyl piperidine analog | M2 Muscarinic Receptor nih.gov | Replacement of the piperazine with a second piperidine ring and specific substitutions. nih.gov | High potency as an M2 antagonist. nih.gov | >100-fold selectivity vs. M1 and M3 receptors. nih.gov |

Future Perspectives and Emerging Research Directions

Design of Next-Generation Scaffolds

The core structure of piperazin-1-yl(piperidin-4-yl)methanone, featuring a methanone (B1245722) bridge linking a piperazine (B1678402) and a piperidin-4-yl group, serves as a versatile pharmacophore. This bicyclic amine-containing scaffold offers conformational flexibility, which is crucial for interacting with a diverse range of biological targets. Researchers are actively designing next-generation scaffolds by modifying this core structure to improve biological activity and receptor selectivity. These modifications often involve the synthesis of a series of analogs to investigate their structure-activity relationships (SAR).

For instance, derivatization of the piperazine ring has been a key strategy. Studies have shown that specific modifications to this ring can enhance the antiproliferative effects of these compounds against cancer cell lines. In one investigation, such modifications led to increased cytotoxicity against ovarian cancer cells while showing less effect on non-cancerous cells. Similarly, another study demonstrated that derivatives of this compound could inhibit the growth of human breast cancer cells and induce apoptosis, or programmed cell death, through the activation of caspase pathways.

Integration with Artificial Intelligence and Machine Learning in Ligand Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of ligand design and optimization for scaffolds like this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the drug discovery process.

AI and ML algorithms can be employed to:

Predict Biological Activity: By training on existing data, these models can predict the potential efficacy of new derivatives against specific targets.

Optimize Pharmacokinetic Properties: AI can help in designing compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Identify Novel Scaffolds: Machine learning can generate entirely new molecular structures with desired pharmacological properties.

Expansion into Novel Therapeutic Areas (Pre-clinical Speculation)

Pre-clinical research suggests that the therapeutic applications of this compound derivatives could extend beyond their current areas of investigation. The scaffold's ability to interact with various biological targets opens up possibilities in several new therapeutic domains.

Table 1: Potential Pre-clinical Therapeutic Applications

| Therapeutic Area | Potential Mechanism of Action |

| Obesity | Derivatives have been explored as cannabinoid receptor type 1 (CB1) inverse agonists or antagonists, which can lead to a reduction in food intake. |

| Cancer | Analogs have demonstrated antiproliferative effects against breast and ovarian cancer cells, with some showing significant potency (IC50 values). Certain derivatives have also been shown to inhibit the AKT signaling pathway, which is often dysregulated in cancer. |

| Central Nervous System (CNS) Disorders | The core structure is being investigated for its potential in treating various CNS disorders. |

| Pain and Inflammation | Some derivatives act as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system which plays a role in modulating pain and inflammation. |

Development of Advanced Delivery Systems for Research Compounds (e.g., cell-targeted probes)

To enhance the efficacy and specificity of research compounds based on the this compound scaffold, advanced delivery systems are being developed. These systems aim to deliver the compound directly to the target cells or tissues, thereby increasing its local concentration and minimizing off-target effects.

One promising approach is the development of cell-targeted probes. This involves conjugating the this compound derivative to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a receptor or antigen on the surface of the target cells. This strategy can significantly improve the therapeutic index of the compound and is a key area of ongoing research.

Q & A

Q. What are the recommended synthetic routes for Piperazin-1-yl(piperidin-4-yl)methanone and its derivatives?

A two-step approach is commonly employed:

Nucleophilic Aromatic Substitution : React a substituted aryl halide (e.g., 4-fluoronitrobenzene) with 1-(piperidin-4-yl)piperazine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., acetonitrile) at 70–80°C to form intermediates like [(piperidin-4-yl)(4-nitrophenyl)methanone] .

Reduction of Nitro Groups : Use SnCl₂ in HCl or catalytic hydrogenation to reduce nitro groups to amines, yielding the final product .

Key Considerations : Monitor reaction progress via TLC (Rf values: 0.39–0.44 for derivatives) and optimize stoichiometry to improve yields (41–92% reported for analogous compounds) .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

A multi-technique validation strategy is critical:

- FT-IR : Confirm carbonyl (C=O) stretches at ~1625 cm⁻¹ and amine (N-H) bands at ~3300 cm⁻¹ .

- NMR : Analyze ¹H/¹³C spectra for piperazine/piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 350.0827 for pyridinyl derivatives) .

Q. What in vitro assays are suitable for initial biological evaluation?

- Enzyme Inhibition : Screen against targets like SARS-CoV-2 Mpro using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays (e.g., GPR55 antagonism studies) to assess affinity .

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) to evaluate safety margins .

Advanced Research Questions

Q. How can conflicting activity data between structurally similar derivatives be resolved?

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., halogen vs. methyl groups on aryl rings) to identify critical pharmacophores. For example, 4-bromophenyl derivatives (Compound 13, IC₅₀: 190 nM) show higher potency than 4-methyl analogs (Compound 16, IC₅₀: 450 nM) due to enhanced hydrophobic interactions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in target active sites .

Q. What strategies improve metabolic stability and pharmacokinetics?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility and reduce first-pass metabolism. For example, 4-hydroxyphenyl derivatives (CAS 1624460-64-5) can be esterified for sustained release .

- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to address low aqueous solubility (<0.1 mg/mL for many analogs) .

Q. How can researchers elucidate the mechanism of action for novel derivatives?

- Kinetic Studies : Measure time-dependent inhibition (e.g., kᵢₙₐcₜ/Kᵢ values) to distinguish reversible vs. covalent binding .

- Mutagenesis : Engineer target proteins (e.g., SARS-CoV-2 Mpro S1/S2 pockets) to identify critical binding residues .

- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects .

Critical Considerations for Experimental Design

- Safety Protocols : Handle intermediates (e.g., nitro compounds) with caution; use fume hoods and personal protective equipment (PPE) as per SDS guidelines .

- Solvent Selection : Prefer acetonitrile over DMF for nucleophilic substitutions to minimize side reactions .

- Data Reproducibility : Report reaction conditions (e.g., temperature ±1°C, solvent purity) to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.